2-{[1-(5-Fluoropyrimidin-4-yl)azetidin-3-yl]methyl}-6-(pyridin-3-yl)-2,3-dihydropyridazin-3-one
Description
2-{[1-(5-Fluoropyrimidin-4-yl)azetidin-3-yl]methyl}-6-(pyridin-3-yl)-2,3-dihydropyridazin-3-one is a heterocyclic compound with the molecular formula C₁₇H₁₅FN₆O and a molecular weight of 338.34 g/mol . Its structure features a pyridazin-3-one core substituted with a pyridin-3-yl group at position 6 and a fluoropyrimidine-containing azetidine moiety at position 2.
Properties
IUPAC Name |
2-[[1-(5-fluoropyrimidin-4-yl)azetidin-3-yl]methyl]-6-pyridin-3-ylpyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN6O/c18-14-7-20-11-21-17(14)23-8-12(9-23)10-24-16(25)4-3-15(22-24)13-2-1-5-19-6-13/h1-7,11-12H,8-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLEAQGFEXSAOFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC=NC=C2F)CN3C(=O)C=CC(=N3)C4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{[1-(5-fluoropyrimidin-4-yl)azetidin-3-yl]methyl}-6-(pyridin-3-yl)-2,3-dihydropyridazin-3-one has garnered attention in medicinal chemistry due to its potential biological activities. Its structural features suggest possible interactions with biological targets, making it a candidate for further investigation in therapeutic applications.
- Molecular Formula : CHFNO
- Molecular Weight : 301.32 g/mol
- CAS Number : 2176200-97-6
Research indicates that compounds containing fluorinated pyrimidine derivatives often exhibit significant anticancer properties. The presence of the fluorine atom enhances the compound's ability to modulate biological activity, particularly through mechanisms involving enzyme inhibition and interference with nucleic acid synthesis.
Anticancer Activity
A study highlighted that derivatives similar to the compound under review showed potent inhibition of L1210 leukemia cell proliferation, with IC values in the nanomolar range. This suggests that the compound may share similar mechanisms of action, possibly through the intracellular release of active metabolites that inhibit DNA synthesis .
Cytotoxicity Studies
In vitro studies have been conducted to evaluate the cytotoxic effects of various analogues of the compound. These studies typically utilize human cancer cell lines, including HeLa and A549 cells. The results indicate that certain analogues exhibit significant cytotoxicity, with CC values below 1 µM, suggesting high potency against cancer cells .
| Compound | Cell Line | CC (µM) |
|---|---|---|
| Compound A | HeLa | 0.019 |
| Compound B | HeLa | 0.039 |
| Compound C | A549 | 0.080 |
Antiviral Activity
Despite its promising anticancer properties, studies have shown that some related compounds lack antiviral activity against various viruses, including Human herpesvirus and adenoviruses, even at higher concentrations. This indicates a selective biological activity profile where efficacy is more pronounced against cancerous cells rather than viral pathogens .
Case Studies
Several case studies have been documented regarding the biological activity of similar compounds:
-
Study on Fluorinated Analogues :
- A series of fluorinated pyrimidine derivatives were synthesized and tested for their anticancer properties.
- Results indicated that modifications at specific positions significantly enhanced cytotoxicity against HeLa cells.
- Mechanistic Insights :
Comparison with Similar Compounds
Table 1: Key Structural Comparisons
Functional Group Analysis
Fluorinated Moieties: The 5-fluoropyrimidine group in the target compound introduces electronegativity, which may enhance hydrogen bonding with target proteins. This contrasts with the chloropyridine in the pyrrolo-pyrazine derivative , where chlorine’s larger atomic radius could favor hydrophobic interactions.
Heterocyclic Cores: The pyridazin-3-one core in the target compound is a less common scaffold compared to the pyrrolo[2,3-d]pyrimidine in the patent example , which is prevalent in kinase inhibitors. Pyridazinones may offer unique binding modes due to their planar structure and hydrogen-bonding capacity.
Azetidine vs. Piperidine/Piperazine :
- The azetidine ring in the target compound is a 4-membered saturated heterocycle, which imposes conformational rigidity and may improve metabolic stability compared to the piperidine in the patent compound . However, piperazine derivatives often exhibit better solubility due to their basic nitrogen.
Hypothetical Pharmacological Profiles
While direct activity data are absent in the evidence, inferences can be drawn:
- The target compound’s fluoropyrimidine-azetidine combination may balance selectivity and stability better than the trifluoromethyl-isonicotinoyl-piperidine analogue , which has higher molecular weight and complexity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
